S-Sulfo-L-cysteine sodium salt

CAS No.:

Cat. No.: VC14478058

Molecular Formula: C3H7NNaO5S2

Molecular Weight: 224.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C3H7NNaO5S2 |

|---|---|

| Molecular Weight | 224.2 g/mol |

| Standard InChI | InChI=1S/C3H7NO5S2.Na/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);/t2-;/m0./s1 |

| Standard InChI Key | LIVOGEMTYCNQAV-DKWTVANSSA-N |

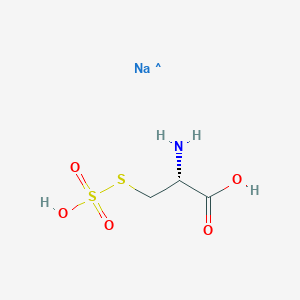

| Isomeric SMILES | C([C@@H](C(=O)O)N)SS(=O)(=O)O.[Na] |

| Canonical SMILES | C(C(C(=O)O)N)SS(=O)(=O)O.[Na] |

Introduction

Chemical Identity and Nomenclature

Systematic and Common Names

S-Sulfo-L-cysteine sodium salt is systematically named sodium (R)-S-(2-amino-2-carboxyethyl) sulfurothioate . Alternative designations include:

The compound’s CAS registry numbers—18434-87-2 (anhydrous) and 7381-67-1 (hydrated form)—reflect slight variations in its molecular composition due to hydration states . Discrepancies in reported molecular weights (201.22 vs. 223.2 g/mol) arise from whether the calculation includes sodium or water molecules .

Molecular Formula and Structural Representation

The anhydrous form has the molecular formula , while the hydrated variant may include additional water molecules . Its SMILES notation, , highlights the chiral center (R-configuration), carboxylate group, and sulfated thiol moiety .

Table 1: Key Identifiers of S-Sulfo-L-Cysteine Sodium Salt

| Property | Value | Source |

|---|---|---|

| CAS Number (Anhydrous) | 18434-87-2 | |

| CAS Number (Hydrated) | 7381-67-1 | |

| Molecular Formula | ||

| Molecular Weight | 223.2 g/mol | |

| IUPAC Name | Sodium (R)-S-(2-amino-2-carboxyethyl) sulfurothioate |

Structural and Physicochemical Properties

Thermal and Solubility Characteristics

S-Sulfo-L-cysteine sodium salt melts at 184–185°C , with a predicted density of . It exhibits high aqueous solubility (20 mg/mL in water), forming clear, colorless solutions . The compound’s acidity is pronounced, with a predicted of -4.49, attributable to the strongly electron-withdrawing sulfonate group .

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 184–185°C | |

| Density | ||

| Solubility (Water) | 20 mg/mL | |

| -4.49 | ||

| Storage Conditions | -20°C, protected from moisture |

Synthesis and Production

Industrial and Laboratory Availability

Commercial suppliers like LGC Standards offer the compound as a custom synthesis product, requiring advance requests and regulatory documentation due to its controlled status . Purity levels typically range around 85%, with residual moisture or solvents accounting for the remainder .

Biological Activity and Mechanisms

Interaction with NMDA Receptors

S-Sulfo-L-cysteine sodium salt acts as an NMDA receptor ligand, mimicking glutamate’s role in excitatory neurotransmission . By binding to the glutamate site, it induces cation influx (Ca, Na), leading to neuronal depolarization and, at high concentrations, excitotoxic cell death . This property makes it invaluable for modeling stroke and neurodegenerative diseases in vitro.

Role in Neuropathology Research

The compound is extensively used to study:

-

Excitotoxicity: Prolonged receptor activation causes mitochondrial dysfunction and reactive oxygen species (ROS) production, mirroring pathways in Alzheimer’s and Parkinson’s diseases .

-

Ischemic Stroke: Mimicking glutamate surges post-ischemia, it helps identify neuroprotective agents .

-

Schizophrenia and Epilepsy: Its ability to modulate synaptic plasticity informs research on neurotransmitter imbalances .

Applications in Biomedical Research

Preclinical Disease Models

Studies employing this compound have elucidated:

-

Neurodegeneration: Dose-dependent neuronal death in cortical cultures, reversible by NMDA antagonists like MK-801 .

-

Blood-Brain Barrier (BBB) Permeability: Radiolabeled derivatives assess BBB integrity in trauma or infection models .

Drug Discovery and Screening

Pharmaceutical screens utilize S-sulfo-L-cysteine to:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume